N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazolo[1,5-a]pyridine intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The tetrazolo[1,5-a]pyridine ring can be formed through the cyclization of appropriate precursors under acidic conditions . The final step involves the coupling of these intermediates with the carboxamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity . The tetrazolo[1,5-a]pyridine ring can bind to DNA and proteins, affecting their function . These interactions result in various biological effects, such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(pyridine-2-yl)-1H-benzimidazole have similar structures and biological activities.
Tetrazolo[1,5-a]pyrimidine Derivatives: These compounds share the tetrazolo[1,5-a]pyridine ring and exhibit similar chemical properties.
Uniqueness
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to the combination of the benzimidazole and tetrazolo[1,5-a]pyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C19H21N7O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C19H21N7O/c1-13(2)12-25-16-6-4-3-5-15(16)21-17(25)7-9-20-19(27)14-8-10-26-18(11-14)22-23-24-26/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,27) |
InChI Key |
HRAFZRAXOCIKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
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